N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251673-43-4
VCID: VC11926894
InChI: InChI=1S/C18H20ClN3O4S/c19-16-6-2-1-5-14(16)11-20-17(23)13-21-12-15(7-8-18(21)24)27(25,26)22-9-3-4-10-22/h1-2,5-8,12H,3-4,9-11,13H2,(H,20,23)
SMILES: C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Molecular Formula: C18H20ClN3O4S
Molecular Weight: 409.9 g/mol

N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

CAS No.: 1251673-43-4

Cat. No.: VC11926894

Molecular Formula: C18H20ClN3O4S

Molecular Weight: 409.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide - 1251673-43-4

Specification

CAS No. 1251673-43-4
Molecular Formula C18H20ClN3O4S
Molecular Weight 409.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Standard InChI InChI=1S/C18H20ClN3O4S/c19-16-6-2-1-5-14(16)11-20-17(23)13-21-12-15(7-8-18(21)24)27(25,26)22-9-3-4-10-22/h1-2,5-8,12H,3-4,9-11,13H2,(H,20,23)
Standard InChI Key KMXNXMUAMVGDEV-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

N-[(2-Chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251673-43-4) is a synthetic small molecule with the molecular formula C₁₈H₂₀ClN₃O₄S and a molecular weight of 409.9 g/mol . Its structure comprises three key moieties:

  • A 2-chlorophenylmethyl group linked to the acetamide nitrogen.

  • A 1,2-dihydropyridin-2-one core substituted at position 5 with a pyrrolidine-1-sulfonyl group.

  • An acetamide bridge connecting the aromatic and heterocyclic components.

The compound’s SMILES representation is C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl, and its IUPAC name is systematically derived to reflect these substituents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₀ClN₃O₄S
Molecular Weight409.9 g/mol
Canonical SMILESC1CCN(C1)S(=O)(=O)C2=CN...
LogP (Predicted)~2.5 (moderate lipophilicity)
Hydrogen Bond Acceptors7
StepReaction TypeReagents/Conditions
1Cyclizationβ-Ketoamide, H₂SO₄, 80°C
2SulfonylationPyrrolidine, SO₂Cl₂, DCM, 0°C
3N-Alkylation2-Chlorobenzyl bromide, K₂CO₃

Computational Insights and Target Prediction

In silico studies provide mechanistic hypotheses for this compound’s activity:

Molecular Docking

Docking into the Tmprss2 active site (PDB: 7MEQ) reveals favorable interactions:

  • Pyrrolidine sulfonyl forms hydrogen bonds with Ser441 and His296.

  • 2-Chlorophenylmethyl group occupies a hydrophobic pocket near Leu342 .

ADMET Profiling

Predicted properties include:

  • BBB Permeability: Moderate (logBB = -0.5), suggesting potential CNS activity .

  • CYP Inhibition: Low risk of off-target interactions with CYP3A4/2D6 .

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